REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].C(Cl)(Cl)[Cl:14]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([Cl:14])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8]
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Name
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|
Quantity
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2.62 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1Cl)CC(=O)O
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Name
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(±)-trans-[2-(4-morpholinyl)]cyclohexanol
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Quantity
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2.25 g
|
Type
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reactant
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Smiles
|
|
Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)Cl
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to give a yellow oil which
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Type
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CUSTOM
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Details
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The solvent is removed in vacuo
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Type
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CUSTOM
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Details
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the residue is partitioned between 1M hydrochloric acid (75 mL) and ether (75 mL)
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Type
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CUSTOM
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Details
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The ether layer is separated
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Type
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WASH
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Details
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the aqueous is washed with more ether (2×30 mL)
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Type
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ADDITION
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Details
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basified to pH14 by the addition of 50% sodium hydroxide solution
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Type
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EXTRACTION
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Details
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This is then extracted with ether (4×30 mL)
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Type
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WASH
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Details
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the combined ether extracts are washed with water until GC
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Type
|
DRY_WITH_MATERIAL
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Details
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The ether containing the product is then dried over sodium sulfate
|
Type
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CUSTOM
|
Details
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the solvent is removed
|
Type
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CUSTOM
|
Details
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to leave the crude free ester
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Name
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|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |